Methyl 4-methylpiperazine-1-carboxylate
Overview
Description
Methyl 4-methylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
Methyl 4-methylpiperazine-1-carboxylate is a small molecule that has been found to interact with several targets. The primary targets of this compound are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in various biological processes, including protein degradation and cellular homeostasis .
Mode of Action
It is believed that the compound interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the activity of Candidapepsin-2 and Cathepsin L2, this compound can potentially alter various cellular processes controlled by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methylpiperazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine-1-formyl chloride hydrochloride with methanol in the presence of a base such as sodium cyanide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as the condensation of 4-methylpiperazine with methyl bromoacetate, followed by deprotection and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting central nervous system disorders.
Industry: Utilized in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-piperazinecarbonyl chloride: Used in similar synthetic applications.
N-Boc piperazine: A protected form of piperazine used in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative used as a building block in chemical synthesis.
Uniqueness
Methyl 4-methylpiperazine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other piperazine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical characteristics .
Properties
IUPAC Name |
methyl 4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJWHXPIKDVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281614 | |
Record name | methyl 4-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-85-2 | |
Record name | 7560-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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